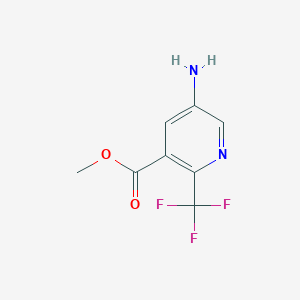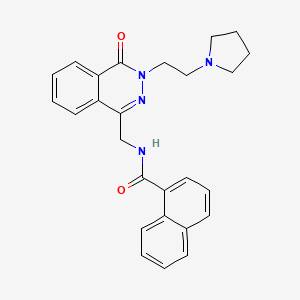
5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound "methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate" . The compound has a chloroacetyl group attached to the pyrrole ring, which is a functional group containing a chlorine atom and an acetyl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with acid chlorides . For instance, the synthesis of “5-(2-chloroacetyl) indolin-2-one” involves the dropwise addition of chloroacetyl chloride to a stirred solution of aluminum chloride . Another method involves the use of a large excess of chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The pyrrole ring, for instance, is a five-membered ring with alternating double bonds, giving it aromatic properties . The chloroacetyl group would be expected to show the characteristic properties of acyl chlorides .Chemical Reactions Analysis
The compound, like other acyl chlorides, is likely to be highly reactive. It can form esters and amides with alcohols and amines, respectively . It can also undergo reactions with amines to form amide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the chloroacetyl group could make the compound highly reactive . The pyrrole ring could contribute to the compound’s aromatic properties .科学的研究の応用
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds leveraging the chemical structure similar to 5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide have been a significant area of research. These studies involve the creation of derivatives through various chemical reactions, aiming to explore their potential applications in medicinal and material sciences. For instance, novel polyamides with specific moieties have been synthesized for applications in polymer science, demonstrating high yield and significant thermal properties, indicating the potential for material development and engineering applications (Faghihi & Mozaffari, 2008).
Antimicrobial and Anticancer Activities
Compounds synthesized from structures analogous to this compound have been evaluated for their antimicrobial and anticancer activities. Research has demonstrated the potential of these compounds in inhibiting the growth of various microbial strains and showing promising anticancer activities. Such studies are crucial for the development of new therapeutic agents (Atta & Abdel‐Latif, 2021).
Bioevaluation and Synthetic Routes
Exploring new synthetic routes and bioevaluation of derivatives of this compound contributes to the understanding of their biological activities and potential therapeutic applications. This includes studies on the synthesis of pyrrole derivatives and their evaluation as antimicrobial agents, offering insights into the design of new drugs with improved efficacy and safety profiles (Synthesis and Bioevaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxamides as Antimicrobial Agents, 2020).
Novel Tandem Multi-component Reactions
Research into novel tandem multi-component reactions for synthesizing highly functionalized pyrrolidines showcases the versatility of chemical structures related to this compound in generating complex molecules. These reactions provide a rapid and stereocontrolled synthesis method, opening new pathways for chemical and pharmaceutical development (Devi & Perumal, 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-(2-chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-6-8(10(12)15)5(2)13-9(6)7(14)4-11/h13H,3-4H2,1-2H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXLMBOAYNMBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)N)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)
![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)
![ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate](/img/structure/B2760795.png)

![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)



![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2760813.png)

![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/no-structure.png)
